molecular formula C16H18O3 B124866 Naproxen Ethyl Ester CAS No. 31220-35-6

Naproxen Ethyl Ester

Cat. No. B124866
CAS RN: 31220-35-6
M. Wt: 258.31 g/mol
InChI Key: URNAYRDBUUZOIU-NSHDSACASA-N
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Description

Naproxen Ethyl Ester belongs to the class of arylacetic acids and is used as a non-steroidal anti-inflammatory drug (NSAID). It is useful for the management of pain, inflammation, and stiffness. It is also used in the treatment of rheumatoid arthritis and other painful musculoskeletal disorders . It works by inhibiting cyclooxygenase (COX-1 and COX-2), which are key enzymes in inflammation .


Synthesis Analysis

Three consecutive alkyl esters, methyl (1), ethyl (2), and isopropyl (3) esters, were synthesized from naproxen by direct Fischer esterification reaction . The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry .


Molecular Structure Analysis

The molecular formula of Naproxen Ethyl Ester is C16H18O3 . It contains total 38 bond(s); 20 non-H bond(s), 12 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), and 1 ether(s) (aromatic) .


Chemical Reactions Analysis

The synthesis of Naproxen Ethyl Ester involves a Fischer esterification reaction . The reaction progress of naproxen synthesis catalyzed by AMDase-CLGIPL covalently immobilized onto a robust acrylate carrier was investigated with respect to reaction engineering .


Physical And Chemical Properties Analysis

The physical and chemical properties of Naproxen Ethyl Ester include a molecular weight of 258.312 Da and a mono-isotopic mass of 258.125580 Da . The density is 1.1±0.1 g/cm3, boiling point is 372.8±17.0 °C at 760 mmHg, and the flash point is 156.3±15.5 °C .

Scientific Research Applications

Colorectal Cancer Chemopreventive Activity

Naproxen, a non-steroidal anti-inflammatory drug (NSAID), has been studied for its potential in colorectal cancer chemoprevention. Research has shown that naproxen amides of some amino acid esters prodrugs, which were synthesized to mask the free carboxylic group of naproxen, exhibited promising activity in this area. These prodrugs have been studied for their kinetic hydrolysis in various conditions, revealing their potential to release naproxen in a controlled manner, thus decreasing gastrointestinal side effects and enhancing colorectal cancer chemopreventive activity (Aboul-Fadl, Al-Hamad, & Fouad, 2018).

Enhanced Transdermal Absorption

The development of transdermal drug delivery systems for NSAIDs like naproxen is of great interest due to the potential reduction in gastrointestinal side effects. Various ester derivatives of naproxen, including ethyl esters, have been synthesized and characterized for their suitability in transdermal drug delivery. These derivatives possess improved physicochemical properties, facilitating enhanced permeability through human skin, which is crucial for effective transdermal delivery (Assali et al., 2014).

Naproxen Removal from Water

Studies on the removal of naproxen from water have been conducted, particularly focusing on the chemical transformations following chlorine oxidation. This research is crucial in understanding the environmental impact and treatment of water contaminated with naproxen. The results demonstrate that naproxen reacts readily with free chlorine to form various products, which may vary depending on specific water and wastewater treatment conditions (Boyd, Zhang, & Grimm, 2005).

Enantioselective Hydrolysis Studies

Enantioselective hydrolysis of naproxen esters has been explored for its potential in producing specific enantiomers of the drug, which can have different therapeutic effects. Studies involving lipase catalysis have demonstrated the possibility of achieving high enantiomeric excess and conversion rates, making it a viable approach for the selective production of naproxen enantiomers (Steenkamp & Brady, 2008).

Binding Affinity Modulation

Research into the synthesis and characterization of naproxen salts, which include cations of amino acid alkyl esters and naproxen anions, has shown that these derivatives can modulate the binding affinity of naproxen to proteins like bovine serum albumin. This could have implications for the drug’s distribution and efficacy in the body (Ossowicz et al., 2020).

Electrospun Fiber Mats for Drug Delivery

The preparation of cellulose acetate fibers loaded with naproxen esters, including ethyl esters, through electrospinning has been investigated. These fibers are studied for their potential as transdermal drug delivery systems, with research focusing on their chemical, morphological characterization, and drug release properties (Wu et al., 2010).

Safety And Hazards

Naproxen Ethyl Ester is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It should be handled with care, avoiding inhalation and contact with skin, eyes, and clothing .

Future Directions

Recent progress in the synthesis of NSAIDs, including Naproxen, has led to the development of novel practical and asymmetric approaches for their synthesis . The use of L-proline isopropyl ester naproxenate increased the permeation of naproxen through the skin almost four-fold, suggesting potential future directions for improving the delivery of this drug .

properties

IUPAC Name

ethyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-19-16(17)11(2)12-5-6-14-10-15(18-3)8-7-13(14)9-12/h5-11H,4H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNAYRDBUUZOIU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185146
Record name Naproxen ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naproxen Ethyl Ester

CAS RN

31220-35-6
Record name Naproxen ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031220356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxen ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31220-35-6
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Record name NAPROXEN ETHYL ESTER
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethanol (48 g) and palladium catalyst (5% palladium on carbon, 0,12 g) were stirred under a hydrogen atmosphere (10 bar) for 1 hour. The hydrogen was released and ethyl 2-hydroxy-2-(6-methoxynaphth-6-yl)propionate (12,0 g, 43,8 mmol) was added. Hydrogen was charged to the reactor and the vessel was warmed to 160° C. (hydrogen pressure 20 bar). The reactor was stirred at 160° C. for 6 hours and the hydrogen was released. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 35% at 40% conversion of the starting material.
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Synthesis routes and methods II

Procedure details

Ethyl 2-hydroxy-2-(6-methoxynaphth-2-yl)propionate (7,5 g, 27,3 mmol), acetic anhydride (6,14 g, 60,2 mmol), toluene (37 ml) and palladium catalyst (5% on carbon, 0,75 g) were heated (140° C.) under a hydrogen atmosphere (10 bar) for 14 hours. Ethyl 2-(6-methoxynaphth-2-yl)propionate was formed with a selectivity of 92% at a 2-methoxynaphthalene conversion of 60%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
CH Kwon, JH Lee, SW Kim… - Journal of microbiology …, 2009 - researchgate.net
… To determine the (S)-naproxen ethyl ester composition, (S)-naproxen ethyl ester standards of … conversion per unit time based on the amount of the final product, (S)-naproxen ethyl ester. …
Number of citations: 16 www.researchgate.net
D Brady, L Steenkamp, E Skein, JA Chaplin… - Enzyme and microbial …, 2004 - Elsevier
… In a biocatalytic reaction the immobilized lipase ChiroCLEC-CR enantioselectively hydrolysed a naproxen ethyl ester racemate, yielding (S)-naproxen with an enantiomeric excess of …
Number of citations: 34 www.sciencedirect.com
ZD Shi, BH Yang, JJ Zhao, YL Wu, YY Ji… - Bioorganic & medicinal …, 2002 - Elsevier
… hydrolysis of R-naproxen ethyl ester. Among them, the most efficient monoclonal catalytic antibody, N116–27, greatly accelerated the hydrolysis of rac-naproxen ethyl ester and the R-…
Number of citations: 15 www.sciencedirect.com
L Steenkamp, D Brady - Enzyme and microbial technology, 2003 - Elsevier
… Through screening experiments, eight enzymes were identified as having satisfactory activities for the hydrolysis of naproxen ethyl ester to naproxen (Table 2), the other enzymes had …
Number of citations: 48 www.sciencedirect.com
H Yang, G Yang - 2011 International Conference on Remote …, 2011 - ieeexplore.ieee.org
… that of naproxen ethyl ester especially low as 0.067. In this paper, the naproxen ethyl ester emulsion had … The following research was done taking naproxen ethyl ester as an example. …
Number of citations: 1 ieeexplore.ieee.org
赵河, 季永镛, 杨炳辉, 叶敏, 胡允金, 吴毓林 - 中国科学通报: 英文版, 1995 - cqvip.com
In 1986 two monumental reports appearing on antibody catalysis which combined the tremendous diversity of antibody with catalytic power of enzyme opened new horizons of chemical …
Number of citations: 6 www.cqvip.com
J Zhang, Z Hou, C Yao, Y Yu - Journal of Molecular Catalysis B: Enzymatic, 2002 - Elsevier
… The hydrolytic activity of lipase using Naproxen ethyl ester and p-nitrophenyl acetate (p-NPA) as substrate remained essentially constant during the purification procedure. A Bacillus …
Number of citations: 15 www.sciencedirect.com
D Gerard, M Gueroult, L Casas-Godoy… - Tetrahedron …, 2017 - Elsevier
… The steric hindrance of the naproxen ethyl ester in the Lip2p lipase active site is clearly … than the one observed for the (S)-naproxen ethyl ester, and 16 times lower compared to the (S)-…
Number of citations: 15 www.sciencedirect.com
L Steenkamp, D Brady - Process Biochemistry, 2008 - Elsevier
… HPLC was used for the quantitative analysis of racemic naproxen, naproxen methyl ester (NME) and naproxen ethyl ester (NEE) using a 25 cm C18 ODS 2 column. The system was run …
Number of citations: 30 www.sciencedirect.com
D Gérard, M Guéroult, L Casas-Godoy, JS Condoret… - core.ac.uk
… The steric hindrance of the naproxen ethyl ester in the Lip2p lipase active site is clearly … than the one observed for the (S)-naproxen ethyl ester, and 16 times lower compared to the (S)…
Number of citations: 0 core.ac.uk

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